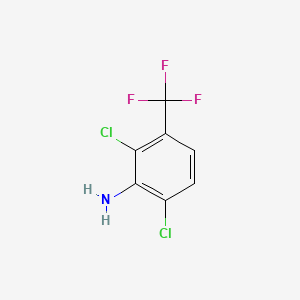
2,6-Dichloro-3-(trifluoromethyl)aniline
Cat. No. B2452507
Key on ui cas rn:
6656-72-0
M. Wt: 230.01
InChI Key: NKCROTQPQZXJOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04886883
Procedure details


This material was prepared by chlorination of 2-chloro-5-trifluoromethylaniline with N-chlorosuccinimide followed by chromatographic purification. The product was isolated as a yellow oil which was characterized by IR and 1H NMR spectroscopy and combustion analysis.


Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([C:9]([F:12])([F:11])[F:10])=[CH:5][C:3]=1[NH2:4].[Cl:13]N1C(=O)CCC1=O>>[Cl:13][C:5]1[C:6]([C:9]([F:10])([F:11])[F:12])=[CH:7][CH:8]=[C:2]([Cl:1])[C:3]=1[NH2:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(N)C=C(C=C1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClN1C(CCC1=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by chromatographic purification
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was isolated as a yellow oil which
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C(N)C(=CC=C1C(F)(F)F)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
